3-Oxoalanine

説明

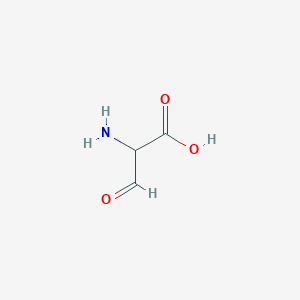

3-Oxoalanine, also known as Cα-formylglycine (FGly), is a non-standard amino acid derivative critical for the catalytic activity of sulfatases. It is generated via post-translational modification of a conserved cysteine or serine residue in the active site of sulfatases .

特性

CAS番号 |

5735-66-0 |

|---|---|

分子式 |

C3H5NO3 |

分子量 |

103.08 g/mol |

IUPAC名 |

(2S)-2-amino-3-oxopropanoic acid |

InChI |

InChI=1S/C3H5NO3/c4-2(1-5)3(6)7/h1-2H,4H2,(H,6,7)/t2-/m0/s1 |

InChIキー |

XMTCKNXTTXDPJX-REOHCLBHSA-N |

異性体SMILES |

C(=O)[C@@H](C(=O)O)N |

正規SMILES |

C(=O)C(C(=O)O)N |

物理的記述 |

Solid |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

2-Amino-3-oxopropanoic acid can be synthesized through various methods. One common synthetic route involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . Another method involves the hydrolysis of acetyl cyanide, formed by the reaction of acetyl chloride with potassium cyanide .

Industrial Production Methods

Industrial production methods for 2-amino-3-oxopropanoic acid are not well-documented, but the compound can be produced on a laboratory scale using the aforementioned synthetic routes. The scalability of these methods would depend on the optimization of reaction conditions and the availability of starting materials.

化学反応の分析

Types of Reactions

2-Amino-3-oxopropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of both amino and keto groups makes it a versatile compound for different types of chemical transformations.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or bleach can oxidize 2-amino-3-oxopropanoic acid.

Reduction: Zinc dust and formic acid are commonly used for the reduction of this compound.

Substitution: Various nucleophiles can attack the carbonyl carbon, leading to substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

科学的研究の応用

2-Amino-3-oxopropanoic acid has a wide range of applications in scientific research:

作用機序

The mechanism of action of 2-amino-3-oxopropanoic acid involves its interaction with various molecular targets and pathways. One known target is malonamidase E2, an enzyme found in Bradyrhizobium japonicum . The compound can act as a substrate or inhibitor for different enzymes, affecting metabolic pathways and cellular functions.

類似化合物との比較

Chemical Properties

- Molecular Formula: C₃H₅NO₃

- Average Mass : 103.077 g/mol

- Key Functional Groups : Contains a formyl group (-CHO) at the α-carbon, enabling nucleophilic reactivity .

Comparison with Similar Compounds

Catalytic Residues in Hydrolases

3-Oxoalanine distinguishes sulfatases from other hydrolytic enzymes. Below is a comparative analysis:

Structural Analogs

This compound shares functional groups with other α-keto acids but differs in reactivity and biological roles:

Post-Translational Modifications

The formation of this compound is distinct from other modifications:

- Organism-Specificity :

- Enzyme Requirements: Requires SUMF1 in eukaryotes, which is absent in organisms lacking sulfatases . Contrasts with phosphorylation (kinases) or glycosylation (glycosyltransferases), which require ATP or sugar donors .

Metabolic and Disease Context

- Metabolic Roles: Lower urinary levels of this compound correlate with osteoarthritis, suggesting impaired sulfatase activity in connective tissues .

- Genetic Disorders: Defective this compound formation causes lysosomal storage disorders (e.g., mucopolysaccharidosis VI) due to non-functional sulfatases . Comparable to zinc deficiency in metalloproteases but specific to sulfate metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。